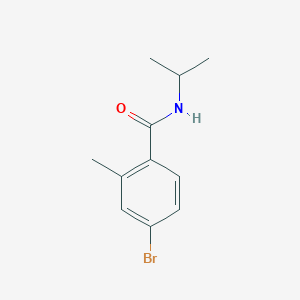

4-Bromo-2-methyl-N-(propan-2-yl)benzamide

CAS No.: 1340526-96-6

Cat. No.: VC2920534

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340526-96-6 |

|---|---|

| Molecular Formula | C11H14BrNO |

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | 4-bromo-2-methyl-N-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-5-4-9(12)6-8(10)3/h4-7H,1-3H3,(H,13,14) |

| Standard InChI Key | PCNGJMVBTXYAIH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)C(=O)NC(C)C |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)C(=O)NC(C)C |

Introduction

Chemical Properties and Structure

Molecular Characteristics

4-Bromo-2-methyl-N-(propan-2-yl)benzamide has a molecular formula of C11H14BrNO and a molecular weight of 256.14 g/mol. The compound's structure is characterized by a benzene ring substituted with a bromine atom at the para position, a methyl group at the ortho position, and an N-isopropyl amide group.

Structural Identifiers

The compound possesses specific structural identifiers that help in its unambiguous identification in chemical databases and literature. These identifiers include:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-bromo-2-methyl-N-propan-2-ylbenzamide |

| CAS Number | 1340526-96-6 |

| InChI | InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-5-4-9(12)6-8(10)3/h4-7H,1-3H3,(H,13,14) |

| InChI Key | PCNGJMVBTXYAIH-UHFFFAOYSA-N |

These identifiers are essential for accurate referencing and retrieval of information regarding this compound in scientific literature and chemical databases.

Physical Properties

Synthesis Methods

Synthetic Routes

The synthesis of 4-Bromo-2-methyl-N-(propan-2-yl)benzamide can be accomplished through various synthetic pathways. One common approach involves the bromination of 2-methyl-N-(propan-2-yl)benzamide using appropriate brominating agents under controlled conditions. Alternatively, the compound can be synthesized by reacting 4-bromo-2-methylbenzoic acid or its derivatives with isopropylamine.

Reaction Conditions

The synthesis typically requires specific reaction conditions to ensure optimal yield and purity. These conditions often include:

| Reaction Parameter | Typical Conditions |

|---|---|

| Temperature | Variable (depends on specific route) |

| Solvent | Organic solvents (e.g., dichloromethane, tetrahydrofuran) |

| Catalysts | Acid catalysts or coupling agents |

| Reaction Time | Hours to days (route-dependent) |

| Purification | Recrystallization or column chromatography |

Careful control of these reaction parameters is essential to maximize yield and minimize the formation of unwanted byproducts.

Chemical Reactions

Substitution Reactions

4-Bromo-2-methyl-N-(propan-2-yl)benzamide can undergo various substitution reactions, primarily at the bromine position. The bromine atom serves as a good leaving group, facilitating nucleophilic aromatic substitution reactions. Common reagents for these substitutions include sodium iodide and potassium fluoride, which can replace the bromine with iodine and fluorine, respectively.

Oxidation and Reduction

The compound can participate in oxidation and reduction reactions. Oxidation can occur at various positions, potentially leading to the formation of carboxylic acid derivatives. Reduction reactions, particularly of the amide group, can yield corresponding amines. These transformations expand the compound's utility in organic synthesis.

Coupling Reactions

One of the most valuable aspects of 4-Bromo-2-methyl-N-(propan-2-yl)benzamide in synthetic chemistry is its ability to participate in coupling reactions. The bromine substituent makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions enable the formation of carbon-carbon bonds, allowing for the creation of more complex molecular structures.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Suzuki Coupling | Boronic acids/esters, Pd catalyst | Base, heat | Aryl-substituted derivatives |

| Nucleophilic Substitution | Various nucleophiles | Base, heat | Substituted derivatives |

| Reduction | Reducing agents (e.g., LiAlH4) | Controlled temperature | Corresponding amines |

Scientific Research Applications

Chemical Research

In the field of chemistry, 4-Bromo-2-methyl-N-(propan-2-yl)benzamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactive bromine substituent and amide functionality make it a versatile building block in the construction of elaborate molecular architectures. This compound is particularly useful in the development of pharmaceutically relevant molecules and materials with specific properties.

Biological Research

The compound has applications in biological research, particularly in studies involving enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with specific biological targets, potentially modulating their activity. These interactions form the basis for investigations into the compound's potential therapeutic applications.

Industrial Applications

In industry, 4-Bromo-2-methyl-N-(propan-2-yl)benzamide finds use in the production of specialty chemicals and materials. Its well-defined structure and reactivity make it suitable for the development of products with specific properties and functions. The compound may serve as a precursor to materials with applications in various sectors, including pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

Molecular Interactions

The mechanism of action of 4-Bromo-2-methyl-N-(propan-2-yl)benzamide in biological systems involves specific molecular interactions with target biomolecules. The bromine atom and isopropyl group play crucial roles in these interactions, influencing the compound's binding affinity and selectivity toward specific targets.

Structure-Activity Relationships

The relationship between the compound's structure and its biological activity is complex and multifaceted. The bromine substituent affects the electron distribution within the molecule, potentially influencing its interactions with biological targets. Similarly, the isopropyl group on the amide nitrogen can impact the compound's binding properties through steric and hydrophobic interactions.

Comparative Analysis with Similar Compounds

Structural Analogues

To better understand the unique properties of 4-Bromo-2-methyl-N-(propan-2-yl)benzamide, it is useful to compare it with structurally related compounds. This comparison highlights the impact of specific structural features on the compound's properties and functions.

| Compound | Key Structural Differences | Effect on Properties |

|---|---|---|

| 4-Bromo-2-methylbenzamide | Lacks isopropyl group on amide | Altered solubility and binding properties |

| 2-Methyl-N-(propan-2-yl)benzamide | Lacks bromine at 4-position | Reduced reactivity in substitution reactions |

| 4-Bromo-N-(propan-2-yl)benzamide | Lacks methyl group at 2-position | Different steric properties and reactivity |

| 4-Bromo-N,N-diisopropylbenzamide | Contains two isopropyl groups on N | Different amide conformation and reactivity |

These structural differences result in distinct chemical and biological properties, demonstrating the importance of specific functional groups in determining a compound's behavior.

Functional Comparison

Beyond structural differences, these compounds exhibit varying functional properties:

| Compound | Reactivity | Biological Activity | Applications |

|---|---|---|---|

| 4-Bromo-2-methyl-N-(propan-2-yl)benzamide | High reactivity in coupling reactions | Potential enzyme inhibition | Synthetic intermediate, potential therapeutic |

| 4-Bromo-N,N-diisopropylbenzamide | Different amide reactivity | Potential receptor modulation | May have different biological targets |

| 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | Contains hydroxyl group, different bromine position | Different binding profile | Potentially different biological interactions |

The variation in functional properties among these compounds demonstrates how subtle structural changes can significantly impact a molecule's behavior and applications.

Future Research Directions

Synthetic Development

Future research on 4-Bromo-2-methyl-N-(propan-2-yl)benzamide may focus on developing more efficient and sustainable synthetic routes. This could involve the exploration of green chemistry approaches, catalytic methods, and continuous flow processes to improve yield, reduce waste, and minimize environmental impact.

Biological Evaluation

Further investigation into the biological activities of this compound is warranted. This may include screening for specific enzyme inhibition properties, receptor binding studies, and evaluation of potential therapeutic applications. Understanding the compound's interactions with biological systems could reveal new applications in drug discovery and development.

Material Science Applications

The unique structural features of 4-Bromo-2-methyl-N-(propan-2-yl)benzamide may be exploited in material science applications. Research could explore its incorporation into polymers, supramolecular assemblies, and functional materials with specific properties such as sensing capabilities, controlled release systems, or specialized coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume